molecular formula C11H17N3O2S B362396 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide CAS No. 514181-93-2

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide

Cat. No.: B362396
CAS No.: 514181-93-2
M. Wt: 255.34g/mol
InChI Key: ZRCSYEWWILVEGF-UHFFFAOYSA-N
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Description

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide is a synthetic organic compound featuring a thiazolone core linked to an N-cyclohexylacetamide group. Compounds with a 2-amino-4-oxo-1,3-thiazole scaffold are recognized as privileged structures in medicinal chemistry and are frequently investigated as heterocyclic building blocks for developing pharmacologically active molecules . The structural motif of a thiazole ring fused with an acetamide group is found in potent allosteric inhibitors of kidney-type glutaminase (GLS), such as BPTES and its analogs . GLS is a key enzyme in glutaminolysis, a metabolic pathway crucial for the energy production and proliferation of many cancer cells . Therefore, this compound serves as a valuable intermediate for researchers designing and synthesizing novel small molecules to probe cancer cell metabolism, with a specific interest in targeting the glutaminase pathway . The inclusion of the cyclohexyl group may be explored to modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical factors in optimizing drug-like characteristics . This product is intended for research purposes as a chemical reference standard or a synthetic precursor in drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSYEWWILVEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazole ring is constructed via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thiosemicarbazide. For example:

  • Method A : Reaction of methyl 3-chloroacetoacetate with thiosemicarbazide in ethanol under reflux yields the 2-amino-4-oxo-thiazole intermediate.

  • Method B : α-Bromoaldehyde derivatives (e.g., 23 in Scheme 4 of) cyclize with thiourea in aqueous HCl to form aminothiazoles. This method ensures regioselectivity at the 5-position, critical for subsequent functionalization.

Key Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanol/Water (3:1)Maximizes solubility of intermediates
Temperature80–90°CAccelerates cyclization without decomposition
CatalystHCl (1.0 M)Enhances protonation of thiourea

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the α-carbon of the carbonyl group, followed by intramolecular cyclization and elimination of HX (X = Cl, Br).

Introduction of the Acetic Acid Side Chain

Alkylation Strategies

The acetic acid moiety is introduced via alkylation of the thiazole ring at the 5-position:

  • Glycine Derivative Route : Reacting 2-amino-4-oxo-thiazole with ethyl bromoacetate in DMF using K₂CO₃ as a base yields ethyl 2-(2-amino-4-oxo-thiazol-5-yl)acetate. Subsequent hydrolysis with NaOH produces the free acid.

  • Direct Coupling : Using chloroacetyl chloride in the presence of triethylamine forms 2-chloro-N-(2-amino-4-oxo-thiazol-5-yl)acetamide, which is hydrolyzed to the acetic acid derivative.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Scalability
Glycine Alkylation78–8295–98%High
Chloroacetyl Chloride65–7090–93%Moderate

Critical Consideration : The glycine route avoids harsh hydrolysis conditions, preserving the thiazole ring’s integrity.

Formation of the N-Cyclohexylacetamide

Amide Coupling Techniques

The acetic acid intermediate is coupled with cyclohexylamine using carbodiimide-based reagents:

  • EDCI/HOBt System : Activation of the carboxylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, followed by addition of cyclohexylamine, achieves yields of 85–90%.

  • HATU-Mediated Coupling : For sterically hindered amines, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF improves coupling efficiency to >95%.

Optimization Data

ReagentSolventTemp (°C)Time (h)Yield (%)
EDCI/HOBtDCM251285
HATUDMF0–5694

Side Reaction Mitigation : Pre-activation of the carboxylic acid for 30 minutes minimizes dimerization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (7:3) removes unreacted starting materials.

  • Reverse-Phase HPLC : Final purification using a C18 column with acetonitrile/water (gradient) ensures >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.2 (s, 2H, CH₂CO), 6.8 (s, 1H, thiazole-H).

  • IR : Peaks at 1680 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, thiazolone).

Challenges and Alternative Routes

Regioselectivity in Thiazole Formation

Competing formation of 4-thiazolidinones is suppressed by using excess thiourea and controlled pH.

Stability of the Thiazolone Ring

The 4-oxo group is prone to reduction under acidic conditions. Conducting reactions at neutral pH and avoiding strong reductants (e.g., NaBH₄) is critical.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time by 60% (e.g., 30 minutes vs. 12 hours for cyclization) .

Chemical Reactions Analysis

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide with structurally analogous compounds:

Key Observations

Structural Variations: The target compound is distinguished by its cyclohexyl-acetamide substituent, which contrasts with benzamide (in ), aryl-thiazole (in ), and dioxoisoindolin (in ) groups in analogs. Tautomerism is uniquely reported for the target compound, while analogs like N-(2-amino-4-oxo-1,3-thiazol-5-yl)benzamide adopt a single tautomeric form under similar conditions.

  • Hantzsch cyclization (catalyst-free, 65% yield for ).
  • Click chemistry for triazole-thiazole hybrids (e.g., compound 9c ).
  • Acid-catalyzed condensation (e.g., compound 50 ).
    • Yields for comparable compounds range from 53% to 65%, suggesting moderate efficiency in thiazole syntheses.

Spectroscopic and Physical Properties :

  • The tautomeric equilibrium of the target compound is confirmed via $^1$H NMR split signals , whereas analogs like compound 50 show sharp aromatic proton signals (δ6.89–7.91).
  • Melting points vary significantly: compound 50 melts at 217–218°C , while the target compound’s melting point is unreported.

Biological Relevance :

  • While biological data for the target compound are absent, analogs demonstrate diverse activities:

  • Thiazole-hydrazine derivatives () show antiviral, anticancer, and antibacterial properties .

Biological Activity

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's interaction with various biological targets. The cyclohexylacetamide group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have reported that thiazole compounds can disrupt bacterial cell wall synthesis and function through specific mechanisms involving enzyme inhibition .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antitumor Activity

Thiazole derivatives have also been evaluated for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Case Study: In Vitro Evaluation
In a study assessing the cytotoxicity of various thiazole derivatives, this compound exhibited an IC50 value lower than that of standard chemotherapeutics such as doxorubicin against A431 cells (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311520 (Doxorubicin)
Jurkat1218 (Doxorubicin)

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies. The compound showed promising results in animal models of epilepsy, significantly reducing seizure duration and frequency when compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptors associated with neurotransmission and cell signaling pathways.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.

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